molecular formula C21H21N5OS B244350 N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-4-isopropylbenzamide

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-4-isopropylbenzamide

Cat. No. B244350
M. Wt: 391.5 g/mol
InChI Key: ANLLKZKPGVKEMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-4-isopropylbenzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a highly selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase) and has shown promising results in preclinical studies.

Mechanism of Action

BTK is a key component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-4-isopropylbenzamide binds to the ATP-binding site of BTK and inhibits its activity, leading to the inhibition of downstream signaling pathways and ultimately inducing apoptosis in B-cells.
Biochemical and Physiological Effects:
N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-4-isopropylbenzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also demonstrated good tissue penetration and accumulation in lymphoid tissues. In preclinical studies, N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-4-isopropylbenzamide has been shown to induce apoptosis in B-cells, inhibit tumor growth, and enhance the efficacy of other anticancer drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-4-isopropylbenzamide is its high selectivity for BTK, which reduces the risk of off-target effects. It has also shown good tolerability in preclinical studies. However, one limitation is that its efficacy may be limited to cancers that are dependent on B-cell receptor signaling.

Future Directions

There are several potential future directions for the development of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-4-isopropylbenzamide. One possibility is to investigate its efficacy in combination with other targeted therapies, such as inhibitors of the PI3K/AKT/mTOR pathway. Another direction is to explore its potential in combination with immunotherapies, such as checkpoint inhibitors. Additionally, further studies are needed to determine its efficacy in different types of cancer and to identify biomarkers that can predict response to treatment.

Synthesis Methods

The synthesis of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-4-isopropylbenzamide involves several steps, starting with the reaction of 4-isopropylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-aminophenyl-3-ethyl-1,2,4-triazole-5-thiol to form the intermediate compound. The final product is obtained by reacting the intermediate with 4-isopropylaniline in the presence of a palladium catalyst.

Scientific Research Applications

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-4-isopropylbenzamide has been extensively studied in preclinical models of various types of cancer, including B-cell lymphoma, chronic lymphocytic leukemia, and multiple myeloma. It has shown potent antitumor activity, both as a single agent and in combination with other drugs.

properties

Molecular Formula

C21H21N5OS

Molecular Weight

391.5 g/mol

IUPAC Name

N-[4-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-4-propan-2-ylbenzamide

InChI

InChI=1S/C21H21N5OS/c1-4-18-23-24-21-26(18)25-20(28-21)16-9-11-17(12-10-16)22-19(27)15-7-5-14(6-8-15)13(2)3/h5-13H,4H2,1-3H3,(H,22,27)

InChI Key

ANLLKZKPGVKEMH-UHFFFAOYSA-N

SMILES

CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)C(C)C

Canonical SMILES

CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)C(C)C

Origin of Product

United States

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